3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea
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Description
The compound “1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea” is a complex organic molecule that contains several interesting functional groups. It has a urea group, which is an organic compound that has the functional group with the formula -(NH2)2C=O. Urea groups are often involved in hydrogen bonding due to their polar nature . The compound also contains a furan ring and a thiophene ring, both of which are aromatic and may contribute to the compound’s stability and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the coupling of the furan and thiophene rings. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered aromatic rings, which means they are likely to be planar. The urea group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make the compound soluble in polar solvents. The aromatic rings could contribute to the compound’s stability and could also affect its UV/Vis absorption spectrum .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-16-6-3-2-5-14(16)19-17(20)18-10-13-9-12(11-23-13)15-7-4-8-22-15/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLZAOKCMINEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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